![molecular formula C8H4FNO2 B2705442 6-Fluorobenzo[D]isoxazole-3-carbaldehyde CAS No. 1824114-20-6](/img/structure/B2705442.png)
6-Fluorobenzo[D]isoxazole-3-carbaldehyde
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Overview
Description
6-Fluorobenzo[D]isoxazole-3-carbaldehyde is a chemical compound with the molecular formula C8H4FNO2 . It has a molecular weight of 165.12 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 6-Fluorobenzo[D]isoxazole-3-carbaldehyde is 1S/C8H4FNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-4H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Fluorobenzo[D]isoxazole-3-carbaldehyde is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
6-Fluorobenzo[D]isoxazole-3-carbaldehyde and its derivatives have been utilized in the synthesis of complex molecules. For instance, novel isoxazole derivatives were synthesized for antifungal activity evaluation against several pathogens, highlighting the compound's potential in developing new antifungal agents (R. Jin et al., 2016). Furthermore, the compound has been employed in N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes, showcasing its versatility in organic transformations (Yumiko Suzuki et al., 2008).
Medicinal Chemistry Applications
Research also indicates the application of fluorinated benzothiazoles, derived from 6-Fluorobenzo[D]isoxazole-3-carbaldehyde, in anticancer studies. A study reported the synthesis of novel fluoro substituted benzo[b]pyran derivatives with anti-lung cancer activity, demonstrating the compound’s utility in developing potential therapeutic agents (A. G. Hammam et al., 2005). Another example is the use of fluorinated derivatives in the synthesis of compounds with potential non-linear optic applications, illustrating the compound's role in the interface of organic chemistry and materials science (Peter Hrobárik et al., 2004).
Analytical Chemistry Applications
Additionally, 6-Fluorobenzo[D]isoxazole-3-carbaldehyde derivatives have been explored in the development of analytical methodologies. For example, a study demonstrated the synthesis of 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde as a derivatization agent for amino sugars, enabling their detection at attomole levels through capillary electrophoresis with laser-induced fluorescence detection (J. Liu et al., 1991).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Therefore, it’s important to handle this compound with care, following all safety precautions.
properties
IUPAC Name |
6-fluoro-1,2-benzoxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOFCFRLWHOZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorobenzo[D]isoxazole-3-carbaldehyde |
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